![molecular formula C22H22N2O6 B2478911 ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 887893-89-2](/img/structure/B2478911.png)
ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
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Overview
Description
Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound that features a benzofuran core, a methoxyphenyl group, and carbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Carbamoylation: The carbamoyl groups are introduced using carbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl propanoate group undergoes characteristic ester reactions:
Hydrolysis
Basic hydrolysis proceeds via nucleophilic acyl substitution, as demonstrated in analogous compounds where NaOH cleaves the ester to form carboxylates . Acidic conditions yield free carboxylic acids, though this route may risk partial decomposition of sensitive functional groups.
Aminolysis
Substrate | Amine | Conditions | Products | Reference |
---|---|---|---|---|
Ethyl ester | Primary alkylamines | RT, DMF | Amide derivatives |
This reaction replaces the ethoxy group with amines, forming tertiary amides. The process is critical for prodrug activation or structural diversification.
Amide Group Reactivity
The dual carbamoyl groups participate in hydrolysis and reductions:
Hydrolysis
Conditions | Reagents | Products | Reference |
---|---|---|---|
Strong acid | 6M HCl, reflux | Carboxylic acid + 3-methoxyaniline | |
Strong base | NaOH, H₂O, 100°C | Carboxylate salts + ammonia |
Acidic hydrolysis of the amide bonds generates 3-methoxyaniline and propanoic acid derivatives, while basic conditions produce carboxylates. These reactions require stringent temperature control to avoid side reactions.
Reduction
Reagents | Conditions | Products | Reference |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT | Amine derivatives |
Lithium aluminum hydride reduces amides to amines, though over-reduction of benzofuran rings remains a risk.
Benzofuran Core Reactivity
The benzofuran system undergoes electrophilic substitutions and oxidations:
Electrophilic Aromatic Substitution
Reaction | Reagents | Position | Products | Reference |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | C-5/C-7 | Nitro-substituted benzofuran | |
Sulfonation | SO₃, H₂SO₄ | C-5 | Sulfonic acid derivative |
Electron-donating substituents (e.g., methoxy groups) direct electrophiles to meta/para positions relative to existing groups.
Oxidation
| Reagents
Scientific Research Applications
Chemistry
Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly those aimed at exploring new chemical reactions or creating novel materials.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe. Its structure allows it to interact with various biological targets, making it valuable for studying enzyme functions and cellular processes.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapies.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry showed that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the carbamoyl groups can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-({2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
- Ethyl 3-({2-[(3-hydroxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
- Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-indole-3-yl}carbamoyl)propanoate
Uniqueness
Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its specific substitution pattern and the presence of both methoxy and carbamoyl groups. This combination of functional groups provides a distinct set of chemical properties and biological activities compared to similar compounds.
Biological Activity
Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran moiety : A fused benzene and furan ring system that contributes to its biological activity.
- Carbamoyl groups : These functional groups are known to enhance the compound's interaction with biological targets.
- Ethyl propanoate : This portion of the molecule may influence its pharmacokinetic properties.
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
-
Anticancer Activity :
- Studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. For instance, a related benzofuran derivative demonstrated significant anti-metastatic effects by modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- Molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression, including those associated with apoptosis pathways .
- Anti-inflammatory Properties :
- Antiviral Activity :
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Case Studies
- Hepatocellular Carcinoma (HCC) :
- Inflammatory Models :
Properties
IUPAC Name |
ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICFEDPGHVRMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.